molecular formula C18H22N2O2 B6699105 N-(2-benzyl-3-hydroxy-2-methylbutyl)pyridine-2-carboxamide

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyridine-2-carboxamide

Cat. No.: B6699105
M. Wt: 298.4 g/mol
InChI Key: ZEVFEBGGNYZYAV-UHFFFAOYSA-N
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Description

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a side chain containing a benzyl group, a hydroxyl group, and a methyl group

Properties

IUPAC Name

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14(21)18(2,12-15-8-4-3-5-9-15)13-20-17(22)16-10-6-7-11-19-16/h3-11,14,21H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVFEBGGNYZYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CC1=CC=CC=C1)CNC(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-3-hydroxy-2-methylbutyl)pyridine-2-carboxamide typically involves multi-step organic reactions

    Preparation of Pyridine-2-carboxamide: This can be achieved by reacting pyridine-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Side Chain: The side chain can be introduced by first preparing a suitable intermediate, such as 2-benzyl-3-hydroxy-2-methylbutyl bromide, which can then be coupled with the pyridine-2-carboxamide core through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Introduction of nitro or halogen groups on the benzyl ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It may serve as a probe for studying biological pathways involving pyridine derivatives.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-benzyl-3-hydroxy-2-methylbutyl)pyridine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring and the carboxamide group allows for hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzyl-3-hydroxybutyl)pyridine-2-carboxamide
  • N-(2-benzyl-2-methylbutyl)pyridine-2-carboxamide
  • N-(2-benzyl-3-hydroxy-2-methylpropyl)pyridine-2-carboxamide

Uniqueness

N-(2-benzyl-3-hydroxy-2-methylbutyl)pyridine-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyl group and a methyl group on the side chain, along with the pyridine and carboxamide functionalities, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

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